2-Methylpiperidine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

2-methylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)4-2-3-5-8-7;/h8H,2-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYPMNONXCCODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094072-12-4 | |

| Record name | 2-Piperidinecarboxylic acid, 2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094072-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methylpiperidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methylpiperidine-2-carboxylic acid hydrochloride CAS number

An In-depth Technical Guide to 2-Methylpiperidine-2-carboxylic acid hydrochloride

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern drug discovery and chemical synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes critical data on the compound's identity, synthesis, analysis, applications, and safe handling. The CAS Number for this compound is 1094072-12-4 [1]. The CAS Number for the corresponding free base, 2-Methylpiperidine-2-carboxylic acid, is 72518-41-3[2].

Section 1: Compound Identity and Physicochemical Properties

This compound is a chiral piperidine derivative. The piperidine ring is a privileged scaffold in medicinal chemistry, and substitution at the 2-position provides a valuable vector for molecular elaboration. The presence of both a carboxylic acid and a secondary amine (as a hydrochloride salt) makes it a versatile synthon.

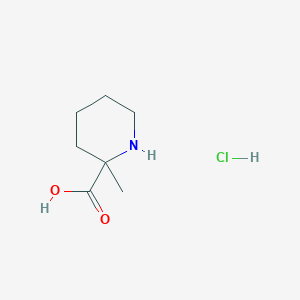

Chemical Structure

The structure consists of a six-membered piperidine ring substituted with a methyl group and a carboxylic acid at the C2 position. The hydrochloride salt form enhances stability and improves solubility in polar solvents.

Caption: Structure of this compound.

Physicochemical Data

The following table summarizes key physicochemical properties for the compound and its free base. Data is aggregated from various chemical data sources.

| Property | Value | Source |

| CAS Number | 1094072-12-4 | [1] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1] |

| Molecular Weight | 179.64 g/mol | [1] |

| Appearance | White crystalline solid (typical) | [3] |

| Purity | ≥97% (typical commercial grade) | [1] |

| Storage | Room temperature, under inert atmosphere | [1][4] |

| Solubility | Soluble in polar solvents like water and methanol | [3] |

| Free Base Density | 1.075 g/cm³ (predicted) | [2] |

| Free Base Boiling Point | 259.5 °C at 760 mmHg (predicted) | [2] |

| Free Base LogP | 0.932 (predicted) | [2] |

Section 2: Synthesis and Manufacturing

The synthesis of chiral piperidines is a well-established field in organic chemistry. For 2-Methylpiperidine-2-carboxylic acid, routes often begin with readily available pyridine precursors or involve stereoselective functionalization of a piperidine core.

Overview of Synthetic Strategies

-

From Substituted Pyridines: A common industrial approach involves the hydrogenation of a corresponding pyridine derivative, such as 4-methylpicolinic acid (4-methylpyridine-2-carboxylic acid). The reduction of the aromatic ring to the saturated piperidine can be achieved using catalysts like Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. Subsequent treatment with hydrochloric acid yields the target salt. A patent describes a method starting from 4-methyl-2-cyanopiperidine, which is hydrolyzed with hydrochloric acid to yield the desired product[5].

-

Asymmetric Synthesis: For enantiomerically pure products, asymmetric methods are employed. This can involve the use of chiral auxiliaries or catalysts to guide the stereochemistry of a key bond-forming step. Chiral resolution of a racemic mixture is also a viable, though less efficient, alternative[3].

Experimental Protocol: Synthesis via Pyridine Hydrogenation

This protocol is a representative method based on established chemical principles for pyridine reduction.

Step 1: Hydrogenation of 4-Methyl-2-Picolinic Acid

-

Charge a high-pressure hydrogenation vessel with 4-methyl-2-picolinic acid (1.0 eq) and a suitable solvent such as methanol or acetic acid.

-

Add a catalytic amount of Platinum(IV) oxide (PtO₂, ~5-10 mol%). The catalyst is crucial for the reduction of the heteroaromatic ring under manageable conditions.

-

Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and begin vigorous stirring.

-

Heat the reaction to 40-60 °C. The reaction progress is monitored by the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS.

-

Upon completion, cool the vessel to room temperature and carefully vent the hydrogen. Purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. The Celite prevents the fine catalyst particles from passing through, ensuring a clean filtrate.

Step 2: Salt Formation and Isolation

-

Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

-

Dissolve the crude residue in a minimal amount of a suitable alcohol, like isopropanol.

-

Slowly add a solution of hydrochloric acid in ether or isopropanol (1.1 eq) to the stirred solution. The hydrochloride salt is typically much less soluble than the free base, causing it to precipitate.

-

Stir the resulting slurry at room temperature for 1-2 hours, then cool to 0-5 °C to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.

-

Characterize the final product for identity and purity using methods described in Section 3.

Caption: A generalized workflow for the synthesis of the target compound.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound. A multi-technique approach ensures a comprehensive quality assessment.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra for 2-methylpiperidine show characteristic signals for the piperidine ring protons and the methyl group[6][7]. In the hydrochloride salt, proton signals adjacent to the nitrogen will be shifted downfield.

-

Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight. The expected monoisotopic mass for the free base [M+H]⁺ is approximately 144.1019 Da[8].

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining purity. A reverse-phase method (e.g., C18 column) with a mobile phase of water and acetonitrile containing an additive like TFA is standard. For enantiomeric purity, chiral HPLC is required[3].

Protocol: Purity Determination by HPLC

This protocol is a standard method for assessing the purity of a polar amine salt.

-

System Preparation:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent, improving peak shape for the amine.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 210 nm (for detection of the carboxylic acid chromophore).

-

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.

-

Analysis:

-

Inject 5 µL of the sample.

-

Run a gradient elution, for example: 5% B for 2 min, then ramp to 95% B over 10 min, hold for 2 min.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

Caption: A typical analytical workflow for quality control release.

Section 4: Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

-

Scaffold for Drug Design: The piperidine motif is present in numerous approved drugs. Introducing chirality and functional handles, as in this compound, allows for the precise three-dimensional orientation of pharmacophoric elements, which is critical for selective binding to biological targets like enzymes and receptors[9]. The introduction of a chiral center can significantly enhance biological activity and selectivity[9].

-

Protein Degraders: This compound is explicitly listed as a building block for protein degraders[1]. Proteolysis-targeting chimeras (PROTACs) and molecular glues often require complex, non-planar linkers and ligands, and chiral piperidines are ideal for constructing these structures.

-

Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics, anti-inflammatory drugs, and agents targeting the central nervous system[3][10].

Section 5: Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory or manufacturing setting. The following information is synthesized from safety data sheets (SDS) of structurally related compounds[4][11][12].

Hazard Identification and Precautions

| Hazard Category | GHS Classification | Precautionary Statements |

| Skin Irritation | Category 2 | H315: Causes skin irritation[13]. |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation[13]. |

| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation[13]. |

Safe Handling and First Aid

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[4][12]. Avoid breathing dust. Wash hands thoroughly after handling[4][12].

-

Storage: Store in a tightly closed container in a dry, well-ventilated place[4].

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention[4].

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician[4].

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[4].

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur[4].

References

- 1. calpaclab.com [calpaclab.com]

- 2. 2-METHYLPIPERIDINE-2-CARBOXYLIC ACID | CAS#:72518-41-3 | Chemsrc [chemsrc.com]

- 3. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

- 6. 2-Methylpiperidine(109-05-7) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 9. thieme-connect.de [thieme-connect.de]

- 10. chemimpex.com [chemimpex.com]

- 11. fishersci.com [fishersci.com]

- 12. enamine.enamine.net [enamine.enamine.net]

- 13. 2-Methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 53433724 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Methylpiperidine-2-carboxylic acid hydrochloride chemical properties

An In-Depth Technical Guide to 2-Methylpiperidine-2-carboxylic acid hydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. The document details the compound's core physicochemical properties, outlines a representative synthetic protocol, and describes the analytical techniques essential for its structural confirmation and purity assessment. A key focus is placed on its emerging role as a crucial component in the synthesis of novel therapeutics, particularly as a building block for protein degraders. This guide serves as an essential resource, blending theoretical principles with practical, field-proven insights for laboratory application.

Introduction: A Versatile Heterocyclic Scaffold

This compound belongs to the class of non-proteinogenic alpha-amino acids embedded within a piperidine ring. This structural arrangement, featuring a chiral quaternary center at the C2 position, imparts significant conformational rigidity and unique stereochemical properties. The piperidine motif is a privileged scaffold in medicinal chemistry, frequently found in the structures of approved drugs and clinical candidates due to its favorable pharmacokinetic properties and ability to engage with biological targets.

The hydrochloride salt form enhances the compound's stability and increases its solubility in polar solvents, making it more amenable to handling and use in various synthetic transformations.[1] In recent years, its utility has been highlighted in the field of targeted protein degradation, where it is classified as a "Protein Degrader Building Block".[2] Such molecules are foundational for constructing Proteolysis-Targeting Chimeras (PROTACs) and other molecular glues, which represent a paradigm shift in therapeutic intervention by hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.

Core Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental for its effective use in research and development. The key identifying information and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 1094072-12-4 | [2][3] |

| Molecular Formula | C₇H₁₄ClNO₂ | [2][3] |

| Molecular Weight | 179.64 g/mol | [2][3] |

| Parent Compound CAS | 72518-41-3 (for 2-Methylpiperidine-2-carboxylic acid) | [4] |

| Parent Compound Formula | C₇H₁₃NO₂ | [4][5] |

| Parent Compound Mol. Wt. | 143.18 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in polar solvents such as water and methanol. | [1][6] |

| Storage | Room temperature, in a dry, tightly sealed container. | [2][6] |

Synthesis and Purification

The synthesis of α-substituted piperidines like this compound can be achieved through various routes. A common and logical approach involves the hydrolysis of a corresponding α-cyano piperidine precursor. This method is advantageous as the nitrile group can be introduced via established methods like the Strecker amino acid synthesis or variations thereof, and its subsequent hydrolysis under acidic conditions directly yields the desired carboxylic acid hydrochloride salt.

Experimental Protocol: Acidic Hydrolysis of 2-Methyl-2-cyanopiperidine

This protocol describes a plausible method adapted from related syntheses.[7] The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

-

2-Methyl-2-cyanopiperidine (1.0 eq)

-

Concentrated Hydrochloric Acid (37%, 5-10 eq)

-

Deionized Water

-

Diethyl ether or Dichloromethane (for washing/extraction)

-

Ethanol/Diethyl ether solvent system (for recrystallization)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Methyl-2-cyanopiperidine.

-

Hydrolysis: Carefully add concentrated HCl and deionized water. The use of a strong acid like HCl is crucial as it protonates the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water, and simultaneously protonates the piperidine nitrogen, preventing side reactions. The reaction mixture is then heated to reflux (typically 90-110 °C).

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. This is a critical self-validating step to ensure the reaction has gone to completion.

-

Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess HCl and water. The resulting crude solid or oil may be washed with a non-polar solvent like diethyl ether to remove any organic, non-basic impurities.

-

Purification: The crude product is purified by recrystallization. A common solvent system is ethanol/diethyl ether. The crude solid is dissolved in a minimal amount of hot ethanol, and diethyl ether is added dropwise until persistent turbidity is observed. Allowing the solution to cool slowly promotes the formation of well-defined crystals, yielding the pure hydrochloride salt. The choice of this solvent system leverages the compound's high solubility in hot ethanol and poor solubility in the less polar diethyl ether.

-

Drying and Characterization: The purified crystals are collected by filtration, washed with cold diethyl ether, and dried under vacuum. The final product's identity and purity should be confirmed by NMR, IR, and Mass Spectrometry.

Spectroscopic and Analytical Characterization

Structural elucidation and purity verification are paramount. A combination of spectroscopic and chromatographic methods provides a complete profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.[8]

| Predicted ¹H NMR Signals (in D₂O) | |

| Chemical Shift (δ, ppm) | Multiplicity & Integration |

| ~ 3.5 - 3.0 | Multiplets, 4H |

| ~ 2.2 - 1.6 | Multiplets, 4H |

| ~ 1.5 | Singlet, 3H |

| Predicted ¹³C NMR Signals (in D₂O) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175-180 | Carboxylic acid carbon (C=O) |

| ~ 60-65 | Quaternary carbon (C2) |

| ~ 40-50 | Piperidine ring carbons (-CH₂-) |

| ~ 20-30 | Piperidine ring carbons (-CH₂-) |

| ~ 20-25 | Methyl carbon (-CH₃) |

Causality: The singlet for the methyl group is expected because it has no adjacent protons. The piperidine ring protons will appear as complex, overlapping multiplets due to their diastereotopic nature and coupling to each other. Chemical shifts are predictions and can vary based on solvent and pH.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule.

| Predicted FT-IR Absorptions | |

| Wavenumber (cm⁻¹) | Vibration |

| 3300 - 2500 (broad) | O-H stretch |

| 3000 - 2700 (broad) | N⁺-H stretch |

| ~ 2950 | C-H stretch |

| ~ 1730 | C=O stretch |

Causality: The broadness of the O-H and N⁺-H stretches is a hallmark of hydrogen bonding in the solid state. The carbonyl (C=O) stretch is typically a strong, sharp absorption and is highly indicative of the carboxylic acid group.

Mass Spectrometry (MS)

MS provides information about the mass of the molecule, confirming its molecular formula.

-

Expected Ion: For the free base (C₇H₁₃NO₂), the expected exact mass is 143.095 Da.[4]

-

Analysis Mode: Using electrospray ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 144.102.[5] This confirms the mass of the parent compound.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile synthetic intermediate.[9]

-

Protein Degradation: Its most prominent modern application is as a building block for PROTACs and other targeted protein degraders.[2] The piperidine ring can serve as a rigid scaffold for orienting other functional groups or as part of a ligand that binds to an E3 ubiquitin ligase, such as Cereblon or VHL. The carboxylic acid provides a convenient handle for further chemical modification, allowing it to be coupled to linkers or other molecular fragments.

-

Pharmaceutical Synthesis: As a chiral, non-natural amino acid, it is an attractive starting material for creating peptidomimetics and other complex molecules with defined three-dimensional structures. Piperidine derivatives are crucial in the development of effective analgesics and antidepressants.[9]

-

Neuroscience Research: The piperidine scaffold is common in centrally active agents. This compound can be used to synthesize novel ligands to probe neurotransmitter systems, potentially leading to treatments for various neurological disorders.[9]

Safety and Handling

While toxicological properties for this specific compound have not been fully investigated, data from structurally related compounds (e.g., 2-Methylpiperidine, other amino acid hydrochlorides) should be used to guide handling procedures.[10]

-

Hazard Identification:

-

Recommended Handling Procedures:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing dust. Do not ingest. Avoid contact with skin and eyes.[10]

-

-

Storage:

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in modern drug discovery. Its unique structural features—a rigid heterocyclic ring, a chiral quaternary center, and a versatile carboxylic acid handle—make it an invaluable building block. Its demonstrated utility in the synthesis of protein degraders positions it at the forefront of new therapeutic modalities. For researchers and scientists, a firm grasp of its properties, synthesis, and handling is essential to fully leverage its potential in creating the next generation of medicines.

References

- 1. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. capotchem.cn [capotchem.cn]

- 4. 2-METHYLPIPERIDINE-2-CARBOXYLIC ACID | CAS#:72518-41-3 | Chemsrc [chemsrc.com]

- 5. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 6. 1-METHYLPIPERIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE CAS#: 7730-87-2 [chemicalbook.com]

- 7. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. chemimpex.com [chemimpex.com]

- 10. fishersci.com [fishersci.com]

- 11. methyl (2R)-piperidine-2-carboxylate hydrochloride | C7H14ClNO2 | CID 49759143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Methylpiperidine-2-carboxylic acid hydrochloride: A Pivotal Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Scaffold in Targeted Protein Degradation

In the evolving landscape of medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is relentless. Among the myriad of scaffolds available to drug discovery scientists, piperidine derivatives have perennially held a position of prominence due to their favorable physicochemical properties and diverse biological activities. This guide delves into the molecular intricacies of a particularly significant derivative: 2-Methylpiperidine-2-carboxylic acid hydrochloride. While seemingly a simple modification of the pipecolic acid backbone, the introduction of a methyl group at the C2 position profoundly influences its conformational rigidity and utility as a versatile building block.

This document serves as a comprehensive technical resource, consolidating critical information on the synthesis, characterization, and application of this compound. As a Senior Application Scientist, the aim is not merely to present data but to provide a causal understanding behind experimental methodologies and to highlight the strategic importance of this compound, particularly in the burgeoning field of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs).

Molecular Structure and Physicochemical Properties

This compound is a chiral heterocyclic compound. The presence of a stereocenter at the C2 position dictates that it can exist as either the (S)- or (R)-enantiomer. The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable characteristic for many synthetic and biological applications.

Chemical and Physical Properties

A summary of the key physicochemical properties is presented in the table below. It is important to note that experimental data for the hydrochloride salt is not always readily available, and some values are predicted or extrapolated from the free base.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | [1] |

| Molecular Weight | 179.64 g/mol | [1] |

| CAS Number | 1094072-12-4 | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 208-210 °C (for (S)-1-methyl derivative) | [2] |

| Boiling Point | 259.5 °C at 760 mmHg (for free acid) | [3] |

| Density | 1.075 g/cm³ (for free acid) | [3] |

| Solubility | Soluble in methanol and water (for (S)-1-methyl derivative) | [2] |

Synthesis and Stereoselective Control

The synthesis of this compound, particularly in an enantiomerically pure form, is a critical aspect of its utility. Several synthetic strategies can be envisioned, often leveraging established methods for the α-alkylation of amino acids or the stereoselective construction of the piperidine ring.

General Synthetic Approach: A Conceptual Workflow

A common conceptual pathway for the synthesis involves the α-methylation of a suitable pipecolic acid precursor, followed by hydrochloride salt formation. The key challenge lies in achieving high stereoselectivity.

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Experimental Protocol: Chiral Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride

Step 1: Formation of the Azetidinone Intermediate

-

To a suspension of (S)-proline (1 equivalent) and chloral hydrate (2.1 equivalents) in acetonitrile, add magnesium sulfate (MgSO₄).

-

Heat the mixture at 60°C for 24 hours, then stir at room temperature for 48 hours.

-

Filter the reaction mixture and wash the solid residue with ethyl acetate.

-

Combine the organic phases, concentrate under reduced pressure, and wash with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Dry the organic layer with MgSO₄, concentrate, and recrystallize from ethanol to yield the azetidinone intermediate.

Step 2: α-Methylation

-

Dissolve the azetidinone intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78°C.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.2 equivalents) and stir for 30 minutes.

-

Add methyl iodide (MeI) (2 equivalents) and allow the reaction to warm to -30°C over 2 hours.

-

Quench the reaction with water and extract with chloroform (CHCl₃).

-

Wash the combined organic extracts with brine, dry with MgSO₄, and concentrate.

-

Purify the residue by silica gel chromatography to obtain the methylated azetidinone.

Step 3: Hydrolysis and Hydrochloride Salt Formation

-

Add the methylated azetidinone to 6M hydrochloric acid (HCl) and heat at reflux for 3 hours.

-

Concentrate the mixture under reduced pressure.

-

Grind the residue with hot acetone, cool, and decant the acetone.

-

Dry the resulting solid to yield (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride[4].

Spectroscopic and Analytical Characterization

Thorough characterization is paramount to confirm the identity, purity, and stereochemistry of this compound. A combination of spectroscopic and analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the α-methyl group (a singlet), and the exchangeable protons of the carboxylic acid and the ammonium salt. The chemical shifts and coupling constants of the ring protons can provide information about the conformation of the piperidine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon at C2, the methyl carbon, the piperidine ring carbons, and the carbonyl carbon of the carboxylic acid.

While specific NMR data for the title compound is not available in the provided search results, data for related compounds such as 2-methylpiperidine can offer some guidance on expected chemical shifts for the ring system[5][6][7].

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group, usually around 1700-1730 cm⁻¹.

-

N-H stretching bands for the ammonium salt in the 2200-3000 cm⁻¹ region.

-

C-H stretching and bending vibrations for the alkyl groups.

Reference spectra for 2-methylpiperidine can provide some context for the piperidine ring vibrations[8].

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) is a suitable technique. The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to the free acid (C₇H₁₃NO₂), which is approximately 144.10[9]. Collision-induced dissociation (CID) would lead to characteristic fragment ions, such as the loss of water and carbon dioxide.

Applications in Drug Discovery and Development

The rigid, chiral scaffold of this compound makes it an attractive building block in the design of novel therapeutics. Its primary application in recent years has been in the construction of PROTACs.

A Key Component in PROTAC Linker Design

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase[10]. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The linker is not merely a spacer but plays a critical role in the formation of a productive ternary complex between the target protein and the E3 ligase[11].

2-Methylpiperidine-2-carboxylic acid is classified as a "Protein Degrader Building Block," indicating its use in the synthesis of these linkers[1]. The piperidine ring can introduce conformational rigidity into the linker, which can be advantageous for pre-organizing the PROTAC into a bioactive conformation[12]. The methyl group at the C2 position can further restrict the conformational freedom of the linker and potentially influence the binding affinity and selectivity of the PROTAC.

Caption: Schematic representation of a PROTAC molecule highlighting the linker component.

Rationale for Incorporation into PROTACs

The inclusion of rigid scaffolds like 2-Methylpiperidine-2-carboxylic acid in PROTAC linkers is a strategic design choice aimed at:

-

Improving Ternary Complex Stability: By reducing the entropic penalty associated with binding, a more rigid linker can lead to a more stable and productive ternary complex, enhancing the efficiency of protein degradation.

-

Modulating Physicochemical Properties: The piperidine moiety can influence the solubility, permeability, and metabolic stability of the PROTAC molecule[12].

-

Exploring Structure-Activity Relationships (SAR): The chiral nature of this building block allows for the exploration of stereoisomers, which can have a profound impact on the biological activity of the PROTAC.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The available safety data for related compounds suggests that it may cause skin and eye irritation[13][14].

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for contemporary drug discovery. Its unique structural features, particularly its conformational rigidity and chirality, make it an important component in the design of sophisticated molecules like PROTACs. While the publicly available data on its synthesis and characterization is somewhat limited, the principles outlined in this guide provide a solid foundation for its effective utilization in research and development.

Future work in this area will likely focus on the development of more efficient and stereoselective synthetic routes to access both enantiomers of this compound. Furthermore, a deeper understanding of how the incorporation of this specific scaffold into PROTAC linkers influences ternary complex formation and degradation efficiency will be crucial for the rational design of next-generation targeted protein degraders. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile building blocks like this compound is certain to grow.

References

- 1. calpaclab.com [calpaclab.com]

- 2. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]

- 3. 2-METHYLPIPERIDINE-2-CARBOXYLIC ACID | CAS#:72518-41-3 | Chemsrc [chemsrc.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methylpiperidine(109-05-7) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-Methylpiperidine [webbook.nist.gov]

- 9. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 10. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of 2-Methylpiperidine-2-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpiperidine-2-carboxylic acid hydrochloride, a substituted cyclic amino acid derivative, represents a class of molecules with significant potential in pharmaceutical development. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for successful formulation, delivery, and ultimately, therapeutic efficacy. Among these properties, solubility is a critical determinant of a drug's bioavailability and manufacturability. This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the solubility of this compound. We will delve into its fundamental physicochemical characteristics, present detailed methodologies for solubility determination, and discuss the key factors influencing its behavior in solution. This document is designed to equip researchers and drug development professionals with the necessary knowledge to effectively work with this compound.

Physicochemical Properties Governing Solubility

The solubility of this compound is intrinsically linked to its molecular structure and resulting physicochemical properties. As a hydrochloride salt of a methylated alpha-amino acid, its behavior in aqueous and organic media is governed by a balance of polar and non-polar characteristics.

Molecular Structure and Functional Groups

This compound possesses a piperidine ring, a carboxylic acid group, and a methyl group, with the amine in the piperidine ring protonated to form the hydrochloride salt. This structure confers several key features:

-

Ionization: The presence of the carboxylic acid and the protonated amine makes the molecule zwitterionic over a certain pH range. The hydrochloride salt form generally enhances aqueous solubility compared to the free base.[1]

-

Polarity: The carboxylic acid and the charged amine are polar groups that can engage in hydrogen bonding with polar solvents like water.

-

Lipophilicity: The piperidine ring and the methyl group contribute to the molecule's lipophilicity.

A summary of the key physicochemical properties for 2-Methylpiperidine-2-carboxylic acid and its hydrochloride salt is presented in Table 1. It is important to note that while some experimental data for related compounds is available, many values for the specific target compound are predicted.

Table 1: Physicochemical Properties of 2-Methylpiperidine-2-carboxylic acid and its Hydrochloride Salt

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₄ClNO₂ | [2] |

| Molecular Weight | 143.18 g/mol | 179.64 g/mol | [2][3] |

| Predicted XlogP | -1.8 | Not Applicable | [4] |

| Predicted pKa (Acidic) | ~2 | Not Available | [5] |

| Predicted pKa (Basic) | ~10-11 | Not Applicable | [5] |

| Qualitative Solubility | Soluble in polar solvents | Soluble in water and methanol | [6] |

Note: Predicted values are based on computational models and should be confirmed by experimental data.

pKa, LogP, and LogD: The Triad of Solubility Prediction

The interplay between the acid dissociation constant (pKa), the logarithm of the partition coefficient (logP), and the logarithm of the distribution coefficient (logD) is crucial for predicting how the solubility of this compound will change with pH.

-

pKa: This value indicates the pH at which 50% of the functional group is ionized. For our compound, we expect two pKa values: one for the carboxylic acid (around pH 2-3) and one for the piperidinium ion (around pH 10-11).[5]

-

LogP: This is a measure of a compound's lipophilicity in its neutral form. The predicted XlogP of -1.8 for the free base suggests it is a relatively polar molecule.[4]

-

LogD: This is the log of the distribution coefficient, which accounts for the partitioning of all ionic and neutral species of a molecule between an organic and aqueous phase at a specific pH. For an ionizable compound like ours, logD is a more accurate predictor of lipophilicity and membrane permeability under physiological conditions than logP.[1]

The relationship between these parameters dictates that the compound will be most water-soluble at pH values where it is fully ionized (i.e., below the carboxylic acid pKa and above the piperidinium pKa) and least soluble near its isoelectric point.

Methodologies for Solubility Determination

Accurate determination of solubility is a cornerstone of pre-formulation studies. It is essential to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

Thermodynamic vs. Kinetic Solubility

-

Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure. It represents a true equilibrium state between the dissolved and solid forms of the compound.[7] The "gold standard" for determining thermodynamic solubility is the shake-flask method .[6][8]

-

Kinetic Solubility: This is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[8] The concentration at which precipitation is first observed is the kinetic solubility. This method is high-throughput and often used in early drug discovery, but it can yield supersaturated solutions, leading to higher apparent solubility values than the thermodynamic solubility.[7]

The choice between these methods depends on the stage of drug development. Kinetic solubility is useful for rapid screening, while thermodynamic solubility is crucial for lead optimization and formulation development.[8]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a robust and reliable technique for determining the equilibrium solubility of a compound.[6]

Principle: An excess of the solid compound is agitated in a specific solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved compound is measured.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 N HCl, and various organic solvents). A significant excess is crucial to ensure a solid phase remains at equilibrium.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C and 37°C) for a sufficient duration to reach equilibrium. For many compounds, 24 to 72 hours is adequate, but for poorly soluble compounds, longer times may be necessary.[6]

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration (using a filter compatible with the solvent and compound) is highly recommended for complete removal of undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method.

Experimental Protocol: Kinetic Solubility Determination

Kinetic solubility assays are designed for higher throughput and are commonly used in early drug discovery.

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The formation of a precipitate is monitored, often by nephelometry (light scattering) or turbidimetry.[8]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a multi-well plate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).

-

Compound Addition: Add small volumes of the DMSO stock solution to the buffer in the wells to create a range of final concentrations.

-

Incubation and Mixing: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

-

Detection of Precipitation: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility.

Analytical Quantification for a Non-Chromophoric Compound

A key challenge in determining the solubility of this compound is its lack of a strong UV chromophore, making quantification by standard HPLC-UV difficult.[9] Alternative analytical techniques are therefore required.

-

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): This is an excellent method for quantifying compounds that lack a UV chromophore. The eluent from the HPLC is nebulized, and the resulting aerosol particles are charged and detected. The response is proportional to the mass of the analyte.[9]

-

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): Similar to CAD, ELSD is a universal detection method that does not rely on the chromophoric properties of the analyte.[10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for quantification, though it may be more resource-intensive than CAD or ELSD.

A validated HPLC-CAD or HPLC-ELSD method would be the recommended approach for accurate quantification in solubility studies of this compound.

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several environmental and intrinsic factors.

Effect of pH

As an ionizable molecule, the aqueous solubility of this compound is highly pH-dependent.

-

Low pH (e.g., in simulated gastric fluid): At a pH below the pKa of the carboxylic acid (~2), the molecule will be a positively charged cation. This form is expected to be highly water-soluble.

-

Neutral pH (e.g., in simulated intestinal fluid): Around neutral pH, the molecule will exist predominantly as a zwitterion, with both a positive and a negative charge. The solubility in this pH range will depend on the balance of these charges and the molecule's interaction with water.

-

High pH: At a pH above the pKa of the piperidinium ion (~10-11), the molecule will be a negatively charged anion, which is also expected to be water-soluble.

The lowest aqueous solubility is anticipated to be near the isoelectric point (pI), the pH at which the net charge of the molecule is zero.

Effect of Temperature

For most solid compounds, solubility increases with increasing temperature. The extent of this effect can be determined by conducting solubility experiments at different temperatures (e.g., 4°C, 25°C, and 37°C). This information is critical for understanding dissolution behavior under physiological conditions and for designing crystallization processes.

Solid-State Properties: Crystallinity and Polymorphism

The solid-state form of the API can have a significant impact on its apparent solubility and dissolution rate.

-

Crystalline vs. Amorphous: An amorphous form of a compound is generally more soluble than its crystalline counterpart due to its higher free energy.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can lead to different solubility profiles for each form. It is crucial to characterize the solid form of this compound used in solubility studies to ensure reproducibility.

Common Ion Effect

When determining the solubility of a hydrochloride salt in a medium that also contains chloride ions (e.g., simulated gastric fluid containing HCl and NaCl), the common ion effect can suppress the dissolution of the salt, leading to a lower measured solubility.[6]

Practical Implications in Drug Development

A comprehensive understanding of the solubility of this compound has several practical implications:

-

Formulation Development: The solubility data in various solvents and pH conditions will guide the selection of appropriate excipients and formulation strategies (e.g., solutions, suspensions, or solid dosage forms).

-

Biopharmaceutical Classification System (BCS): Solubility data is a key component of the BCS, which helps to predict the in vivo performance of a drug.

-

Route of Administration: The aqueous solubility will influence the feasibility of developing an injectable formulation.

-

Process Chemistry: Solubility data in organic solvents is essential for designing and optimizing crystallization and purification processes.[10]

Conclusion

The solubility of this compound is a multifaceted property that is fundamental to its successful development as a pharmaceutical agent. This guide has provided a detailed overview of its key physicochemical characteristics, robust methodologies for its determination, and the critical factors that influence its behavior in solution. By applying the principles and protocols outlined herein, researchers and drug development professionals can build a comprehensive solubility profile for this compound, enabling informed decision-making throughout the development lifecycle. While direct experimental data for this specific molecule is not widely available in the public domain, the principles derived from its structural analogs and the established methodologies provide a strong framework for its characterization.

Diagrams

Caption: Thermodynamic Solubility Determination Workflow.

Caption: Kinetic Solubility Determination Workflow.

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-METHYLPIPERIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE CAS#: 7730-87-2 [chemicalbook.com]

- 4. hitachi-hightech.com [hitachi-hightech.com]

- 5. ymdb.ca [ymdb.ca]

- 6. (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]

- 7. Direct determination of fourteen underivatized amino acids from Whitmania pigra by using liquid chromatography-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. biotechnologymcq.com [biotechnologymcq.com]

- 10. caod.oriprobe.com [caod.oriprobe.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Methylpiperidine-2-carboxylic acid hydrochloride

Abstract: This in-depth technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Methylpiperidine-2-carboxylic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes established safety data for piperidine and its derivatives to offer a robust framework for the safe utilization of this compound in a laboratory setting. The guide covers chemical and physical properties, hazard identification and risk assessment, personal protective equipment, emergency procedures, and protocols for storage and waste disposal.

Introduction and Chemical Profile

This compound is a substituted piperidine derivative. Piperidines are a common structural motif in many pharmaceuticals and bioactive molecules. While specific toxicological data for this compound is not extensively available, its structural similarity to piperidine and other substituted piperidines necessitates a cautious approach to its handling. This guide is built upon the foundational safety principles established for these related compounds.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is the cornerstone of its safe handling. These properties dictate its potential hazards and the necessary precautions for its use.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | [1] |

| Molecular Weight | 179.64 g/mol | [1] |

| Appearance | Likely a solid | [2] |

| Boiling Point | 259.5ºC at 760 mmHg (for the free base) | [3] |

| Flash Point | 110.7ºC (for the free base) | [3] |

| Storage | Room temperature | [1] |

Note: Some data pertains to the free base, 2-Methylpiperidine-2-carboxylic acid.

Hazard Identification and Risk Assessment

Given the limited specific toxicological data for this compound, a risk assessment must be based on the known hazards of the parent compound, piperidine. Piperidine is classified as a flammable liquid and is known to be corrosive, toxic, and an irritant.[4][5]

Potential Health Effects:

-

Acute Toxicity: Harmful if swallowed or in contact with skin.[5][6] Piperidine hydrochloride is reported to be toxic if swallowed.[7]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[4][5] Direct contact can lead to irritation and burns.[8]

-

Serious Eye Damage/Irritation: Can cause serious eye damage.[5][9]

-

Respiratory Irritation: May cause respiratory irritation.[8][9] Inhalation of piperidine vapors can irritate the nose and throat, leading to coughing and wheezing.[8]

Incompatible Materials:

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for mitigating exposure risks.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[2][8]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

| Body Part | Required PPE | Specifications and Recommendations |

| Eyes/Face | Safety goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[12][14] |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of degradation or puncture and change them frequently.[12][15] |

| Body | Laboratory coat | A flame-retardant lab coat that is fully buttoned is required to protect against incidental contact.[12] |

| Respiratory | Respirator | In situations where ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator should be used.[6][8] |

Standard Operating Procedures for Safe Handling

Adherence to standardized protocols is paramount for ensuring the safety of all laboratory personnel.

General Handling

-

Avoid all personal contact, including inhalation.[16]

-

Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.[8]

-

Wash hands and face thoroughly after handling.[13]

-

Keep containers tightly closed when not in use.[4]

Weighing and Dispensing

-

Preparation: Don the appropriate PPE as outlined in Section 3.2.

-

Work Area: Conduct all weighing and dispensing activities inside a chemical fume hood or a ventilated balance enclosure.

-

Dispensing: Use a spatula or other appropriate tool to carefully transfer the solid. Avoid creating dust.

-

Cleaning: Clean any spills immediately according to the procedures in Section 5.2.

-

Post-Handling: Wash hands thoroughly after completing the task.

Emergency Procedures

Preparedness for emergencies is a critical component of a comprehensive safety plan.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[17][18]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8][18]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[17][18]

Spill Response Protocol

-

Evacuation: Evacuate all non-essential personnel from the spill area.[8]

-

Ventilation: Ensure the area is well-ventilated.

-

Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[8][14]

-

Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[13][15]

-

Decontamination: Clean the spill area thoroughly with soap and water.[8]

-

Waste Disposal: Dispose of the contaminated material as hazardous waste in accordance with local, state, and federal regulations.[8]

Caption: A workflow diagram for responding to a chemical spill.

Storage and Waste Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage

Waste Disposal

-

All waste containing this compound must be treated as hazardous waste.

-

Dispose of surplus and non-recyclable solutions to a licensed disposal company.[6][15]

-

Contaminated packaging should be disposed of as unused product.[15]

-

Follow all local, state, and federal regulations for hazardous waste disposal.

Caption: The lifecycle management of a laboratory chemical.

Conclusion

The safe handling of this compound requires a proactive and informed approach. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established standard operating procedures, researchers can minimize risks and maintain a safe laboratory environment. This guide provides the foundational knowledge for the safe and responsible use of this compound in scientific research and development.

References

- 1. calpaclab.com [calpaclab.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-METHYLPIPERIDINE-2-CARBOXYLIC ACID | CAS#:72518-41-3 | Chemsrc [chemsrc.com]

- 4. chemos.de [chemos.de]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. nj.gov [nj.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. chemicalbook.com [chemicalbook.com]

- 19. carlroth.com [carlroth.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Criticality of Raw Material Integrity in Scientific Research

An In-Depth Technical Guide to Sourcing 2-Methylpiperidine-2-carboxylic acid hydrochloride for Researchers, Scientists, and Drug Development Professionals

In the realm of scientific research and pharmaceutical development, the integrity of starting materials is paramount. The quality of a single chemical building block can profoundly impact experimental outcomes, influencing everything from reaction yields and purity profiles to the biological activity and safety of a final compound. This guide provides a comprehensive overview of sourcing this compound, a key intermediate in various synthetic applications, including the development of novel therapeutics. As a senior application scientist, my objective is to equip you with the technical knowledge and practical insights necessary to navigate the complexities of the chemical supply chain, ensuring the procurement of high-quality, reliable reagents for your research endeavors.

Identifying and Characterizing this compound

Before initiating the procurement process, it is essential to have a clear and unambiguous identification of the target molecule.

Molecular Profile:

-

Chemical Name: this compound

-

Synonyms: 2-Methyl-2-piperidinecarboxylic acid HCl

-

Molecular Weight: 179.64 g/mol [1]

It is crucial to use the CAS (Chemical Abstracts Service) number as the primary identifier when searching for and communicating with suppliers. While chemical names can vary, the CAS number is a unique identifier that prevents ambiguity.

Navigating the Commercial Supplier Landscape

A multitude of chemical suppliers offer this compound, ranging from large, well-established corporations to smaller, specialized laboratories. The selection of a supplier should be a deliberate process, balancing factors such as cost, availability, and, most importantly, quality and reliability.

Tier 1: Major Chemical Suppliers

These are typically large, multinational companies with extensive catalogs and robust quality management systems. They often provide comprehensive documentation and have a strong track record of reliability.

Tier 2: Specialized and Niche Suppliers

These companies may focus on specific classes of molecules, such as building blocks for protein degraders or custom synthesis services.[2] They can be an excellent source for novel or hard-to-find compounds.

Supplier Comparison

| Supplier | Purity Specification | Available Quantities | Noteworthy Information |

| Sigma-Aldrich (Merck) | ≥95% (Typical) | Gram to multi-gram scale | Provides detailed Safety Data Sheets (SDS) and may offer various grades.[4] |

| Fluorochem | 97% | Gram scale | Specializes in fine chemicals for research and development.[2] |

| TCI Chemicals | >98.0% (GC) (for related compounds) | Gram to kilogram scale | Offers a wide range of reagents with often detailed analytical data. |

| BLD Pharm | Not specified | Not specified | A supplier of a wide range of research chemicals. |

| Shanghai Amole Biotechnology Co., Ltd. | 97.0% | Not specified | A China-based supplier of research chemicals.[5] |

| SEED CHEM | Not specified | 1g | Appears to be a supplier for smaller quantities.[3] |

A Framework for Supplier Qualification and Material Procurement

A systematic approach to qualifying suppliers and procuring materials is essential to mitigate risks and ensure the consistency of your research.

References

An In-depth Technical Guide to 2-Methylpiperidine-2-carboxylic acid hydrochloride: From Historical Context to Modern Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylpiperidine-2-carboxylic acid hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While a singular "discovery" event for this specific molecule is not prominently documented in historical literature, its emergence is intrinsically linked to the broader exploration of piperidine alkaloids and their synthetic derivatives as scaffolds for therapeutic agents. This guide delves into the historical context of piperidine chemistry, details plausible and established synthetic routes to this compound, outlines its characterization, and discusses its applications as a building block in the synthesis of complex molecules.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in hydrogen bonding and ionic interactions have made it a privileged scaffold in drug discovery.[1] Historically, the study of piperidine-containing compounds began with the isolation and characterization of naturally occurring alkaloids such as piperine from black pepper, which gave the parent heterocycle its name, and the neurotoxin coniine from poison hemlock.[1]

The therapeutic potential of piperidine derivatives spurred extensive research into their synthesis and functionalization. The introduction of substituents onto the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, basicity, and steric profile, all of which are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This compound, also known as α-methylpipecolic acid hydrochloride, represents a specific and valuable modification of the pipecolic acid (piperidine-2-carboxylic acid) framework.[2] The presence of a methyl group at the α-position to the carboxylic acid introduces a chiral center and can influence the conformational preferences of the piperidine ring, potentially leading to enhanced binding affinity and selectivity for biological targets.

Historical Context: The Evolution of Substituted Piperidine Synthesis

The precise first synthesis of this compound is not clearly delineated in a landmark publication. Instead, its development can be seen as a logical progression in the field of heterocyclic chemistry, driven by the need for novel amino acid-like building blocks for peptide and non-peptide-based therapeutics. The synthesis of the parent compound, pipecolic acid, has been a subject of interest for many years, with early methods often involving the reduction of picolinic acid (pyridine-2-carboxylic acid).[3]

The journey to substituted piperidine carboxylic acids like the 2-methyl derivative likely emerged from several key synthetic advancements:

-

Advancements in Pyridine Chemistry: The catalytic hydrogenation of substituted pyridines has been a cornerstone for accessing the piperidine core.[3] Early methods using catalysts like platinum oxide were effective but sometimes lacked selectivity.[3] The development of more refined catalytic systems, such as those based on palladium on carbon, allowed for more controlled reductions under various conditions.[3]

-

The Strecker Synthesis and its Modifications: The Strecker synthesis, a method for producing α-amino acids from aldehydes or ketones, has been adapted for the synthesis of cyclic amino acids. This approach and its variations have been instrumental in preparing a wide range of substituted pipecolic acid derivatives.

-

Asymmetric Synthesis: As the importance of stereochemistry in drug action became increasingly apparent, the development of asymmetric syntheses for chiral piperidines became a major focus. This has led to numerous strategies for controlling the stereochemistry at the C2 position and other chiral centers on the piperidine ring.

While a specific "discoverer" of this compound cannot be definitively named from the available literature, its existence is a testament to the cumulative progress in synthetic organic chemistry and the continuous search for novel molecular scaffolds in drug discovery.

Synthesis and Characterization

The synthesis of this compound can be approached through several strategic routes, leveraging established methodologies in heterocyclic and amino acid chemistry. Below is a detailed, plausible synthetic protocol based on common synthetic transformations for related compounds.

Synthetic Pathway: A Plausible Retrosynthetic Analysis

A logical approach to the synthesis of 2-Methylpiperidine-2-carboxylic acid involves the construction of a suitably substituted piperidine precursor followed by the introduction or unmasking of the carboxylic acid functionality. A common strategy involves the hydrogenation of a corresponding substituted pyridine.

Caption: A plausible synthetic pathway to this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example of how this compound could be synthesized, drawing upon established chemical principles for similar transformations.

Step 1: Synthesis of Ethyl 2-Methylpyridine-2-carboxylate

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylpicolinic acid.

-

Esterification: Dissolve the starting material in an excess of absolute ethanol. Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield ethyl 2-methylpyridine-2-carboxylate.

Step 2: Catalytic Hydrogenation to Ethyl 2-Methylpiperidine-2-carboxylate

-

Reaction Setup: In a high-pressure hydrogenation vessel (Parr shaker), dissolve ethyl 2-methylpyridine-2-carboxylate in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and shake or stir the reaction mixture at room temperature.

-

Monitoring and Work-up: Monitor the reaction by observing the cessation of hydrogen uptake. Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-methylpiperidine-2-carboxylate.

Step 3: Hydrolysis to 2-Methylpiperidine-2-carboxylic acid

-

Reaction Setup: Dissolve the crude ethyl 2-methylpiperidine-2-carboxylate in a mixture of water and a co-solvent like ethanol.

-

Hydrolysis: Add an excess of a strong base, such as sodium hydroxide or lithium hydroxide, and heat the mixture to reflux.

-

Monitoring and Work-up: Monitor the reaction by TLC until the starting ester is consumed. Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

Isolation: The product may precipitate upon acidification. If so, collect the solid by filtration. If not, concentrate the aqueous solution under reduced pressure to obtain the crude amino acid.

Step 4: Formation of the Hydrochloride Salt

-

Salt Formation: Dissolve the crude 2-Methylpiperidine-2-carboxylic acid in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

-

Precipitation: Add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with a cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield this compound.

Characterization

The synthesized this compound would be characterized using a suite of standard analytical techniques to confirm its identity and purity.

| Analytical Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) | 1H NMR would show characteristic signals for the piperidine ring protons, the α-methyl group, and the exchangeable protons of the amine and carboxylic acid. 13C NMR would show distinct peaks for the carbonyl carbon, the quaternary α-carbon, the methyl carbon, and the carbons of the piperidine ring. |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry would show the molecular ion peak corresponding to the free base form of the molecule. |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, the N-H stretching of the ammonium salt, and the C-H stretching of the aliphatic backbone. |

| Melting Point | A sharp melting point would indicate a high degree of purity. |

| Elemental Analysis | The elemental composition (C, H, N, Cl) would be determined and compared to the calculated theoretical values. |

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[4] Its utility stems from several key features:

-

Chiral Scaffold: The presence of a stereocenter at the 2-position makes it a useful starting material for the synthesis of enantiomerically pure compounds.

-

Constrained Amino Acid Mimic: As a cyclic amino acid, it can be incorporated into peptides to introduce conformational constraints, which can lead to increased metabolic stability and enhanced receptor binding affinity.

-

Versatile Functional Groups: The carboxylic acid and the secondary amine functionalities provide handles for a wide range of chemical modifications, allowing for its incorporation into diverse molecular architectures.

While specific, publicly disclosed drug candidates containing this exact fragment may be limited, the broader class of substituted piperidine carboxylic acids is well-represented in medicinal chemistry literature and patents.

Conclusion

This compound is a synthetically accessible and valuable building block for drug discovery and development. While its specific historical discovery is not prominently documented, its conceptual origins lie in the rich history of piperidine alkaloid chemistry and the ongoing quest for novel, functionally diverse molecular scaffolds. The synthetic routes to this compound are based on well-established and robust chemical transformations, and its characterization relies on standard analytical techniques. As the demand for conformationally constrained and stereochemically defined building blocks in medicinal chemistry continues to grow, the importance of compounds like this compound is likely to increase.

References

Methodological & Application

The Versatile Chiral Scaffolding of 2-Methylpiperidine-2-carboxylic acid Hydrochloride in Modern Organic Synthesis

Introduction: Unveiling a Privileged Structural Motif